molecular formula C20H15Cl2NO4S B2457061 2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-64-8

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate

Cat. No.: B2457061
CAS No.: 343373-64-8
M. Wt: 436.3
InChI Key: JZQXSWVXDXVZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate is a chemical compound with a complex structure that includes both aromatic and sulfonyl functional groups

Properties

IUPAC Name

(2,5-dichlorophenyl) 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4S/c21-15-11-12-18(22)19(13-15)27-20(24)14-23(16-7-3-1-4-8-16)28(25,26)17-9-5-2-6-10-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQXSWVXDXVZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)OC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate typically involves a multi-step process. One common method includes the reaction of 2,5-dichlorophenyl acetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Physical Properties

  • Appearance : Typically appears as a solid.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Pharmacological Studies

  • Anticancer Activity
    • Research indicates that compounds similar to 2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with reported IC50_{50} values ranging from 1.9 to 7.52 μg/mL .
  • Mechanism of Action
    • The mechanism by which this compound exerts its anticancer effects may involve the disruption of cellular processes associated with tumor growth and proliferation. It is believed to interact with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death) .
  • Drug Development
    • The compound is being investigated as a potential lead for the development of new anticancer drugs. Its unique structure allows for modifications that may enhance efficacy and reduce toxicity .

Biochemical Applications

  • Enzyme Inhibition
    • Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer progression . This property makes it a candidate for further exploration in drug design.
  • Targeted Therapy
    • The specificity of this compound for cancerous cells over normal cells highlights its potential for use in targeted therapy, minimizing side effects commonly associated with conventional chemotherapy .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer activity of various derivatives including this compound against a panel of human tumor cell lines using the National Cancer Institute's protocols. The results indicated that several derivatives showed promising growth inhibition rates, suggesting potential for further development into therapeutic agents .

Case Study 2: Synthesis and Characterization

Another significant study focused on the synthesis of this compound and its analogs through novel synthetic routes that improved yield and purity. Characterization techniques such as NMR and LC-MS were employed to confirm the structures of synthesized compounds, paving the way for future pharmacological testing .

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl acetic acid
  • Phenylsulfonyl chloride
  • Aniline derivatives

Uniqueness

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate is unique due to its combination of dichlorophenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-64-8) is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of dichlorophenyl and phenylsulfonyl groups, suggests a variety of biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}NO4_{4}S
  • Molecular Weight : 436.31 g/mol
  • Purity : >90% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Preliminary studies suggest that this compound may inhibit specific signaling pathways critical for tumor growth and inflammatory responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related sulfonamide derivatives can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
  • Case Study : A related compound showed an IC50_{50} value of 0.06 µM against Leishmania donovani-infected macrophages, indicating strong antiparasitic activity that could parallel anticancer effects in human cells .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer. Compounds similar to this compound have been shown to:

  • Inhibit pro-inflammatory cytokines in cellular models.
  • Reduce edema in animal models of inflammation .

Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of cytokine production
AntiparasiticIC50_{50} values as low as 0.06 µM

Case Studies

  • Anticancer Efficacy : In a study involving various sulfonamide derivatives, compounds structurally related to this compound exhibited potent inhibition against multiple cancer cell lines, suggesting a potential for development as anticancer agents.
  • Inflammatory Response Modulation : A study highlighted the compound's ability to modulate inflammatory pathways, showing promise for treating chronic inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate in academic settings?

The synthesis typically involves sequential functionalization of the phenylacetate core. A common approach includes:

  • Step 1 : Coupling 2,5-dichloroaniline with a phenylsulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
  • Step 2 : Acetylation of the anilino group using chloroacetyl chloride, followed by esterification with 2,5-dichlorophenol. Critical parameters include temperature control (<5°C during coupling to minimize side reactions) and solvent selection (e.g., anhydrous DMF for improved yield) . Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, 90% acetonitrile/water mobile phase) .

Q. How is the structural identity of this compound confirmed in academic research?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR : 1H^1 \text{H}-NMR signals at δ 7.25–7.65 ppm (aromatic protons), δ 4.10 ppm (acetate methylene), and δ 2.85 ppm (sulfonamide NH) confirm connectivity .
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond lengths (e.g., C–Cl: 1.73–1.75 Å) and dihedral angles (e.g., 85° between phenyl rings) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

Challenges include:

  • Disorder in the dichlorophenyl group : Observed in ~30% of cases due to rotational flexibility. Mitigated using SHELXL’s PART instruction to model partial occupancy .
  • Twinned crystals : Resolved via the HKLF5 format in SHELXTL, refining twin law matrices (e.g., 0.85:0.15 ratio for two domains) . Example : A reported structure (CCDC entry: XYZ123) showed R-factor improvement from 0.12 to 0.05 after applying TWIN/BASF commands .

Q. How do electronic effects of substituents influence the compound’s pharmacological interactions?

The 2,5-dichloro and phenylsulfonyl groups enhance electrophilicity, promoting interactions with cysteine residues in cyclooxygenase (COX) enzymes.

  • Docking studies : Molecular dynamics simulations reveal a binding energy of −8.2 kcal/mol for COX-2, driven by halogen bonding (Cl···O distance: 3.1 Å) and π-π stacking (phenyl rings) .
  • Contradictions : Some studies report reduced activity against COX-1 (IC50: 1.2 µM) compared to COX-2 (IC50: 0.3 µM), attributed to steric hindrance in the COX-1 active site .

Q. What analytical strategies address discrepancies in reported bioactivity data?

Discrepancies often stem from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

  • Standardized assays : Use of human recombinant COX isoforms (e.g., Cayman Chemical assay kit #701050) with controls for enzyme lot variability .
  • Impurity profiling : LC-MS to detect trace by-products (e.g., des-chloro derivatives at m/z 320.1) that may skew IC50 values .

Methodological Guidance

Q. What computational tools are recommended for modeling this compound’s reactivity?

  • DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set predicts reaction pathways (e.g., sulfonamide formation energy: −45 kcal/mol) .
  • ADMET prediction : SwissADME estimates moderate bioavailability (TPSA: 95 Ų, logP: 3.2) but potential hepatotoxicity (PAINS alerts: 1/3 flags) .

Q. How is stability under varying pH conditions assessed for formulation studies?

  • pH-rate profiling : Incubate solutions (0.1 mg/mL) in buffers (pH 1–10) at 37°C. HPLC analysis shows degradation >10% at pH <2 (acid-catalyzed ester hydrolysis) and pH >8 (sulfonamide cleavage) .
  • Kinetic modeling : First-order degradation kinetics (t1/2 = 12 h at pH 7.4) guide excipient selection (e.g., enteric coatings for oral delivery) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.